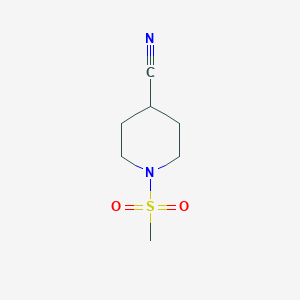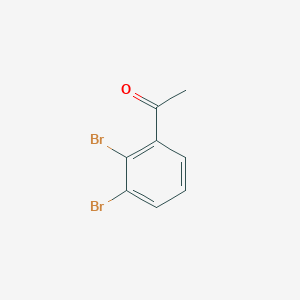
1-(2,3-Dibromophenyl)ethanone
Vue d'ensemble
Description
“1-(2,3-Dibromophenyl)ethanone” is a chemical compound with the molecular formula C8H6Br2O . It has an average mass of 277.941 Da and a monoisotopic mass of 275.878540 Da .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dibromophenyl)ethanone” consists of an ethanone (acetone) group attached to a phenyl group that has bromine atoms at the 2nd and 3rd positions .Applications De Recherche Scientifique
Synthesis and Reactivity
The chemistry of coumarins, which might relate to the synthetic pathways or reactivity of "1-(2,3-Dibromophenyl)ethanone," has been extensively explored. Hydroxycoumarins, for example, have been highlighted for their significant physical, chemical, and biological properties. The synthesis of hydroxycoumarins often uses precursors like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, suggesting a pathway that might involve brominated analogs for specific applications (Yoda, 2020).
Fluorescent Chemosensors
Compounds related to "1-(2,3-Dibromophenyl)ethanone" have been utilized in the development of fluorescent chemosensors. These sensors can detect a wide range of analytes, including metal ions and neutral molecules, demonstrating the broad applicability of related compounds in environmental monitoring and diagnostic applications (Roy, 2021).
Environmental Pollutants
Brominated flame retardants, which may include or relate to the environmental behavior of brominated compounds similar to "1-(2,3-Dibromophenyl)ethanone," have been reviewed for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the need for further research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
Botanical Properties and Applications
While not directly related to "1-(2,3-Dibromophenyl)ethanone," research on botanical compounds and their properties might offer insights into the potential biological or pharmacological applications of similarly structured compounds. Studies on unexplored plants reveal a variety of chemical compounds with therapeutic properties, suggesting a methodology for discovering applications of novel chemical entities (Thakre Rushikesh et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dibromophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUOPUWCDRGDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dibromophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




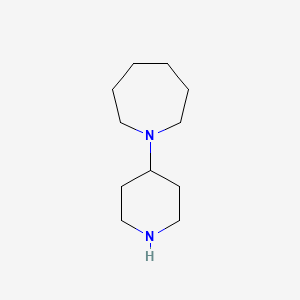
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)

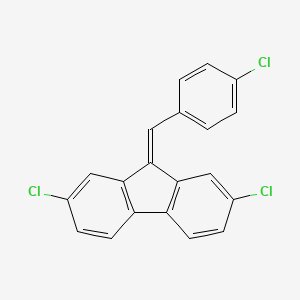
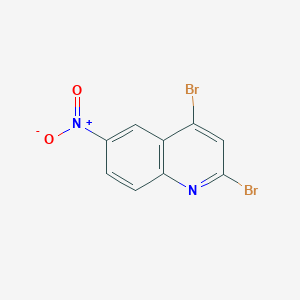
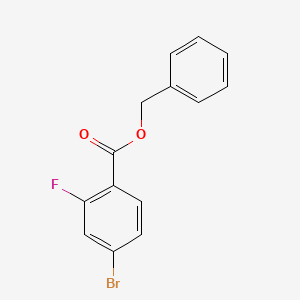
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
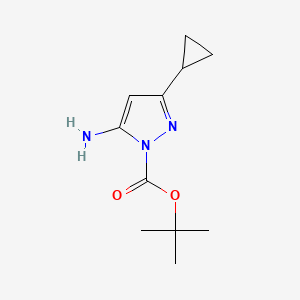

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)

